

Handling and storage guidelines for Secorapamycin B

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Compound of Interest

Compound Name: Secorapamycin B

CAS No.: 185107-79-3

Cat. No.: B1412474

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Application Notes and Protocols for Secorapamycin

Introduction: Defining Secorapamycin and Its Unique Experimental Utility

Secorapamycin, also known as Secorapamycin A or Seco-Sirolimus, is the primary ring-opened degradation product and a metabolite of Rapamycin (Sirolimus)[1][2][3]. The name "**Secorapamycin B**" is not commonly found in scientific literature; this document pertains to the well-characterized Secorapamycin. Unlike its parent compound, Rapamycin, which is a potent and specific inhibitor of the mechanistic Target of Rapamycin Complex 1 (mTORC1), Secorapamycin is largely inactive in this capacity, possessing less than 4% of Rapamycin's potency in thymocyte proliferation assays[4][5].

This profound difference in mTORC1 activity is the cornerstone of Secorapamycin's utility in research. Its primary role is not as a therapeutic agent but as an essential negative control. By comparing the cellular effects of Rapamycin to those of Secorapamycin, researchers can definitively attribute observed phenomena to the inhibition of the mTOR pathway, thereby eliminating off-target or mTOR-independent effects. Furthermore, emerging evidence indicates

that Secorapamycin exhibits mTOR-independent biological activity, including the ability to inhibit the proteasome[4][5]. This guide provides comprehensive, field-tested protocols for the safe handling, storage, and effective application of Secorapamycin, empowering researchers to generate robust and reproducible data.

Section 1: Chemical Identity and Physicochemical Properties

A precise understanding of Secorapamycin's properties is fundamental to its correct use. The compound exists as a free acid and, more commonly for research applications, as a sodium salt, which offers enhanced aqueous solubility and stability[1].

Compound Identification

Property	Value	Source(s)
Chemical Name	(S)-1-(2-((2R,3R,6S)-2-hydroxy-6-((2S,3E,5E,7E,9S,11R,13R,14R,15E,17R,19E,21R)-14-hydroxy-22-((1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl)-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxodocosa-3,5,7,15,19-pentaen-1-yl)-3-methyltetrahydro-2H-pyran-2-yl)-2-oxoacetyl)piperidine-2-carboxylic acid	[2][6]
Synonyms	Secorapamycin A, Seco-Sirolimus, Sirolimus open ring	[1][2][3]
CAS Number	147438-27-5 (Free Acid)	[2][3]
148554-65-8 (Sodium Salt)	[2][4]	
Molecular Formula	C ₅₁ H ₇₉ NO ₁₃	[2][3]
Molecular Weight	914.2 g/mol	[2][3]

Solubility Profile

The choice of solvent is critical for ensuring complete dissolution and avoiding precipitation in experimental assays. The sodium salt form is recommended for studies requiring aqueous buffers.

Solvent	Solubility (Sodium Salt)	Source(s)
DMF	30 mg/mL	[4]
DMSO	25 mg/mL	[4]
Ethanol	25 mg/mL	[4]
PBS (pH 7.2)	5 mg/mL	[4]

Section 2: Safety and Handling Protocols

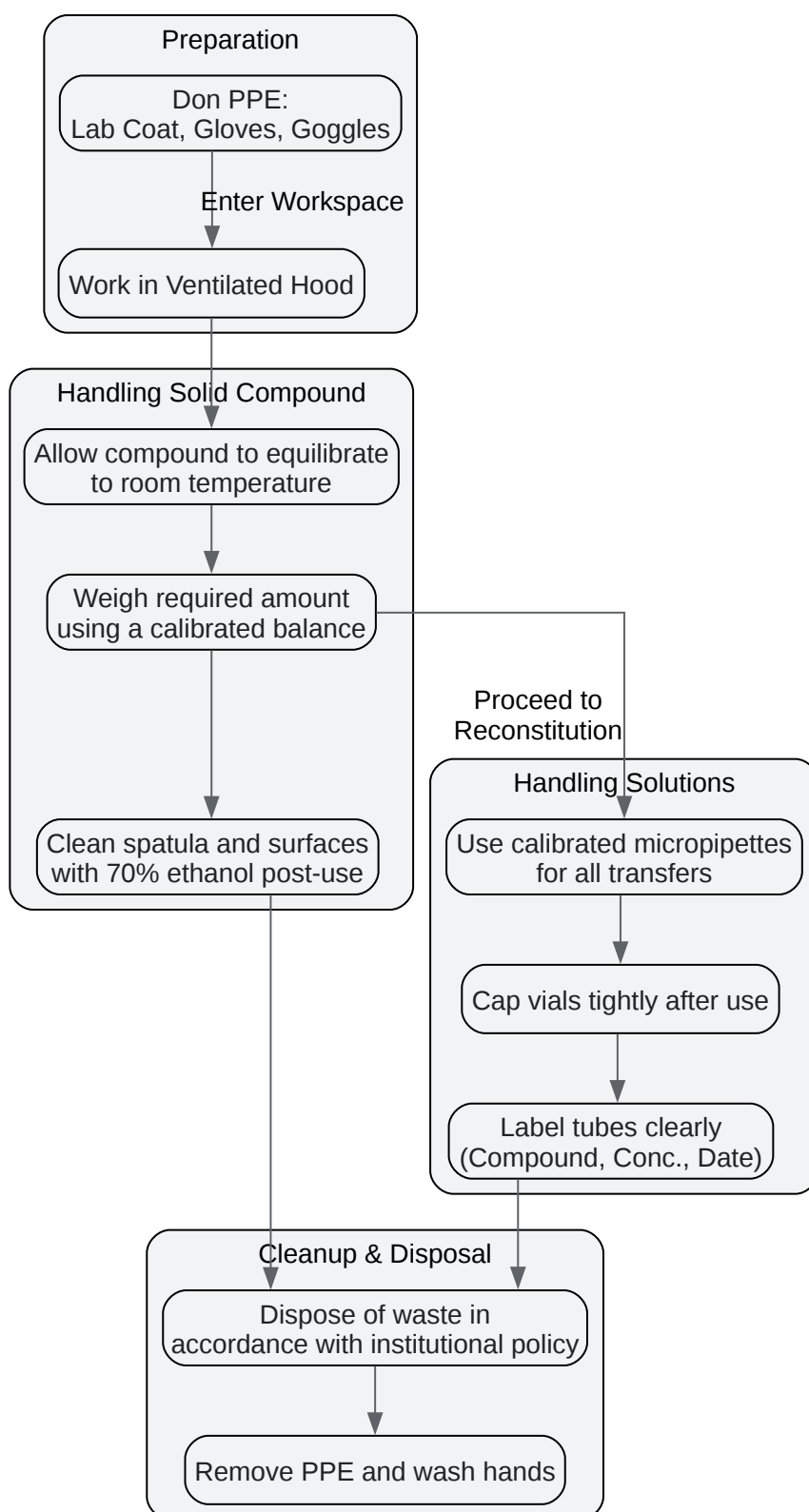
Causality Statement: While the Safety Data Sheet (SDS) for Secorapamycin sodium salt indicates it is not classified as a hazardous substance under the Globally Harmonized System (GHS), its parent compound, Rapamycin, is a potent bioactive molecule[7][8]. Therefore, as a matter of sound scientific practice and to minimize any potential risk associated with a structurally related, biologically active research chemical, standard laboratory precautions are mandated.

Personal Protective Equipment (PPE) and Engineering Controls

- Engineering Controls: When handling the powdered form, work in a chemical fume hood or a ventilated enclosure to prevent inhalation of airborne particles.
- Hand Protection: Wear nitrile or latex gloves at all times.
- Eye Protection: Use ANSI-approved safety glasses or goggles.
- Body Protection: A standard laboratory coat is required.

Handling Workflow for Solid and Liquid Forms

The following workflow ensures minimal exposure and maintains compound integrity.



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Caption: General laboratory workflow for handling Secorapamycin.

First Aid Measures

Although the compound is not classified as hazardous, in case of accidental exposure, follow these guidelines[7]:

- After Inhalation: Move the individual to fresh air. If any respiratory symptoms develop, consult a physician.
- After Skin Contact: The product is generally not an irritant, but it is good practice to wash the affected area with soap and water.
- After Eye Contact: Rinse the eye with running water for several minutes.
- After Swallowing: If symptoms persist, seek medical advice.

Section 3: Long-Term Storage and Stability

Causality Statement: Secorapamycin is a degradation product, but it can undergo further chemical changes if not stored correctly. Adherence to these storage guidelines is paramount for experimental reproducibility, ensuring that the compound's integrity is maintained throughout its shelf life. The sodium salt form generally offers enhanced stability[1].

Recommended Storage Conditions

Form	Temperature	Duration	Source(s)
Powder	-20°C	≥ 4 years	[1][4][9]
4°C	Up to 2 years	[1]	
2-8°C (Refrigerator)	Long-term	[6]	
In Solvent (e.g., DMSO)	-80°C	Up to 6 months	[1]
-20°C	Up to 1 month	[1]	

Expert Insight: For maximum stability and to prevent the introduction of moisture, it is recommended to aliquot the powdered compound into smaller, single-use vials upon receipt.

Similarly, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles, which can compromise compound stability and introduce variability.

Section 4: Experimental Protocols and Applications

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the reconstitution of Secorapamycin (sodium salt) powder to create a high-concentration stock solution.

Materials:

- Secorapamycin (sodium salt) (MW: 936.2 g/mol for sodium salt)[4]
- Anhydrous or molecular biology grade DMSO
- Calibrated analytical balance
- Sterile microcentrifuge tubes or amber glass vials
- Calibrated micropipettes

Methodology:

- Pre-Weighing Preparation: Allow the vial of Secorapamycin powder to equilibrate to room temperature for at least 15-20 minutes before opening. This prevents condensation of atmospheric moisture onto the hygroscopic powder.
- Weighing: Tare a sterile microcentrifuge tube on the balance. Carefully weigh out the desired amount of Secorapamycin (e.g., 1 mg).
- Solvent Calculation: Calculate the volume of DMSO required to achieve a 10 mM concentration.
 - Formula: $\text{Volume } (\mu\text{L}) = [\text{Mass (mg)} / \text{Molecular Weight (g/mol)}] * 100,000$
 - Example for 1 mg: $\text{Volume } (\mu\text{L}) = [1 \text{ mg} / 936.2 \text{ g/mol}] * 100,000 \approx 106.8 \mu\text{L}$

- **Dissolution:** Add the calculated volume of DMSO to the tube containing the powder.
- **Solubilization:** Vortex the solution for 30-60 seconds until the solid is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.
- **Storage:** Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 μ L) in sterile tubes. Store immediately at -80°C for long-term stability.

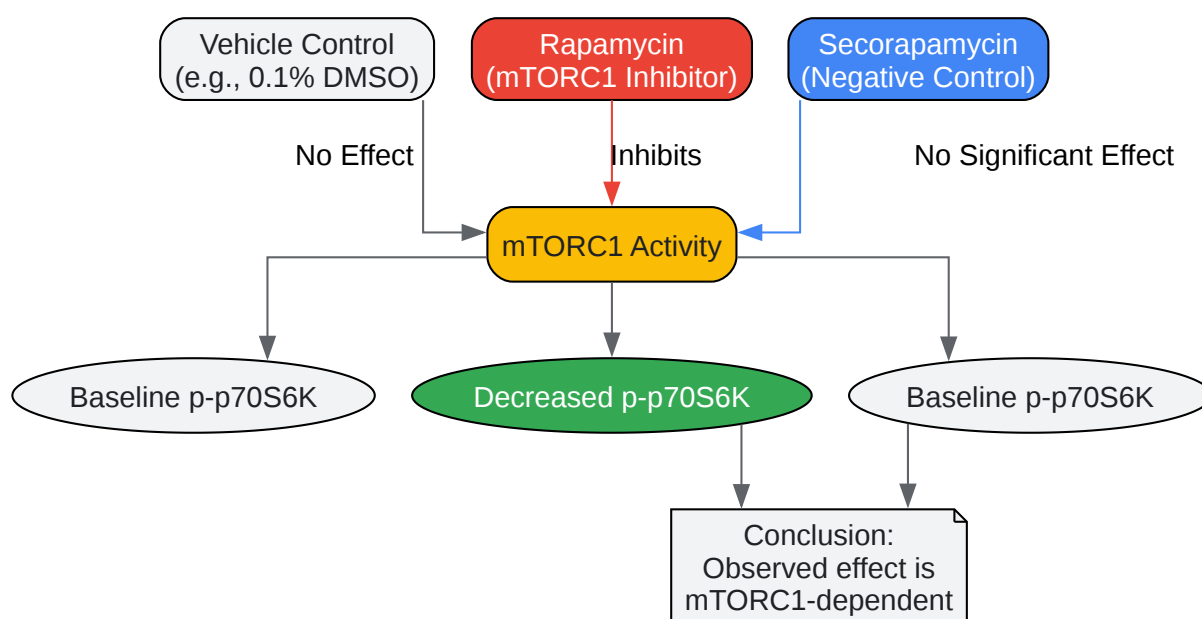
Protocol 2: Application as a Negative Control for Rapamycin

Causality Statement: The structural similarity but functional divergence of Secorapamycin from Rapamycin makes it the ideal tool to dissect mTORC1-specific signaling. This protocol outlines its use to validate that an observed cellular response is a direct consequence of mTORC1 inhibition.

Experimental Design:

- **Cell Seeding:** Plate cells of interest at a density that will ensure they are in a logarithmic growth phase at the time of treatment.
- **Treatment Groups:** Prepare the following treatment conditions in your cell culture medium:
 - **Group 1: Vehicle Control** (e.g., 0.1% DMSO, matching the final solvent concentration in other groups).
 - **Group 2: Rapamycin** (e.g., 100 nM, a common concentration for mTORC1 inhibition).
 - **Group 3: Secorapamycin** (100 nM, at an equimolar concentration to Rapamycin).
- **Treatment:** Treat the cells for the desired duration (e.g., 24 hours).
- **Endpoint Analysis:** Harvest cells and perform downstream analysis. A common readout for mTORC1 activity is the phosphorylation of its substrate, p70S6 Kinase (p70S6K), at Threonine 389.
- **Self-Validating System:**

- Expected Result: A significant decrease in p-p70S6K (T389) levels in the Rapamycin-treated group compared to the vehicle control.
- Validation: No significant change in p-p70S6K (T389) levels in the Secorapamycin-treated group compared to the vehicle control. This result confirms that the effect seen with Rapamycin is due to its specific action on mTORC1 and not a non-specific effect of the macrolide structure.



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Caption: Logical workflow for using Secorapamycin as a negative control.

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